Lipophilicity Advantage Over Carboxylic Acid Analog
The target compound exhibits a computed XLogP3 of 3.9, compared to 3.2 for the closest carboxylic acid analog 4-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoic acid (PubChem CID 136229864), representing a ΔXLogP3 of +0.7 log units [1]. This 0.7 log unit difference corresponds to an approximately 5-fold higher partition coefficient for the methyl ester, placing it within the optimal lipophilicity range (XLogP3 1–4) for passive membrane permeability while the carboxylic acid analog falls closer to the lower boundary, where permeability may be compromised . The ZINC database independently records a logP of 2.497 for the target compound using an alternative calculation method, confirming moderate lipophilicity [2]. The higher XLogP3 of the methyl ester is directly attributable to the methyl ester moiety masking the polar carboxylate, which in the acid analog exists as a free COOH group contributing additional polarity and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 4-[[7-Hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoic acid: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold higher partition coefficient) |
| Conditions | Computed XLogP3 values from PubChem 2.2 (2025.09.15 release); ZINC logP = 2.497 using alternative algorithm |
Why This Matters
For cell-based assays or permeability-dependent applications, the 0.7 log unit higher XLogP3 of the methyl ester predicts superior passive membrane diffusion compared to the carboxylic acid analog, making it the preferred choice when intracellular target engagement is required.
- [1] PubChem Compound Summary, CID 136229864, 4-[[7-Hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoic acid. Computed XLogP3-AA = 3.2, HBD = 3, HBA = 7, rotatable bonds = 4, MW 401.4 g/mol. View Source
- [2] ZINC Database, Substance ZINC000020440284. logP 2.497, tPSA 82 Ų, HBD 0, HBA 6, rotatable bonds 1, apolar desolvation 9.11 kcal/mol, polar desolvation -24.42 kcal/mol. View Source
